molecular formula C12H15BrO B1375354 6-Bromo-2,2,8-trimethylchroman CAS No. 1350761-39-5

6-Bromo-2,2,8-trimethylchroman

Cat. No. B1375354
M. Wt: 255.15 g/mol
InChI Key: SOQGQLUZSZZQNN-UHFFFAOYSA-N
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Description

“6-Bromo-2,2,8-trimethylchroman” is a chemical compound with the molecular formula C12H15BrO . It contains a total of 29 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2,2,8-trimethylchroman” includes 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .

Scientific Research Applications

Application in Neuropsychiatric Disorder Therapies

  • Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the discovery and structure-based optimization of 6-Bromotryptamine derivatives as potential 5-HT2A receptor antagonists . The 5-HT2A receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies .
  • Methods of Application or Experimental Procedures : A new indole alkaloid termed 6-bromo-N-propionyltryptamine, together with one known homologue 6-bromo-N-acetyltryptamine were isolated and identified from a marine bacterium Pseudoalteromonas rubra QD1-2 . A series of new 6-bromotryptamine analogues with different chain length of the acyl group (C4–C8) were prepared and evaluated activity against 5-HT2A receptor .
  • Results or Outcomes : 6-bromo-N-hexanoyltryptamine displayed the most effective inhibitory activity, which was 5-fold stronger than that of the parent compound and showed 70% efficacy of the positive control (ketanserin tartrate) .

Application in Spectrophotometric Detection of Tin(II)

  • Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the extractive spectrophotometric detection of tin(II) .
  • Methods of Application or Experimental Procedures : The method involves the formation of a yellow-colored complex after the binding of 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one (BHMF) and tin(II) in 1:2 stoichiometry in a slightly acidic medium (HCl) . The complex shows absorbance at 434 nm with respect to the blank reagent .
  • Results or Outcomes : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL−1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×104 L mol−1 cm−1, 0.490 mL g−1 cm−1 and 0.002040 μg cm−2 at 434 nm that was stable for two days .

Application in Functionalization of [6]Helicene

  • Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis and functionalization of [6]helicene . [6]Helicene is a type of polycyclic aromatic hydrocarbon with helical geometry, which has potential applications in organic electronics and chiral materials .
  • Methods of Application or Experimental Procedures : The synthesis of 2-bromo [6]helicene was revised and improved up to 51% yield . Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .
  • Results or Outcomes : The racemization barrier for 2-bromo[6]helicene was determined and the usage of enantiomers in the synthesis of optically pure helicenes was rationalized . The three most energy-demanding reactions using enantiomerically pure 2-bromo[6]helicene were tested in order to confirm the predicted enantiomeric excess .

Application in Synthesis of Dirhodium Complex Isomers

  • Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis of paddlewheel-type dirhodium (Rh 2) complex isomers . These complexes have potential applications in catalysis, molecular magnetism, and materials science .
  • Methods of Application or Experimental Procedures : Two new paddlewheel-type dirhodium (Rh 2) complex isomers, formulated as trans-2,2 - and 3,1 -forms of [Rh 2 (bhp) 4] (bhp = 6-bromo-2-hydroxypyridinate), were obtained by the reaction of 6-bromo-2-hydroxypyridine with [Rh 2 (O 2 CCH 3) 4 (H 2 O) 2] and characterized by NMR, ESI-MS, and elemental analyses .
  • Results or Outcomes : The 3,1 -form showed unique absorption changes that were not observed in the trans-2,2 -form . The molecular structures and the origin of their unique absorption properties of these Rh 2 complexes were investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) .

Application in Modulation of Voltage-Gated Potassium Channels

  • Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the synthesis of dimeric 6-bromo-2-mercaptotryptamine (BrMT) and synthetic analogs . BrMT is a chemically unstable marine snail toxin that has unique effects on voltage-gated K+ channel proteins, making it an attractive medicinal chemistry lead .
  • Methods of Application or Experimental Procedures : BrMT and 11 analogs were synthesized and their activities were determined in parallel assays measuring K+ channel activity and lipid bilayer properties .
  • Results or Outcomes : The study demonstrated a strategy for determining if drugs act by specific interactions or bilayer-dependent mechanisms, and chemically stable modulators of Kv1 channels were reported .

Application in Thermal Expansion Studies of Organic Crystals

  • Summary of the Application : 6-Bromo-2,2,8-trimethylchroman has been used in the study of thermal expansion properties of organic crystals .
  • Methods of Application or Experimental Procedures : The thermal expansion properties of the isostructural guest-free form of 4-(p-hydroxyphenyl)-2,2,4-trimethylchroman, Dianin’s compound, and its ethanol solvate were studied .
  • Results or Outcomes : The study revealed that the solvate crystal experienced a higher thermal expansion than the corresponding guest-free form .

properties

IUPAC Name

6-bromo-2,2,8-trimethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGQLUZSZZQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2,8-trimethylchroman

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